2-Methyl-5-((4-methylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
2-Methyl-5-((4-methylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C18H23N5OS and its molecular weight is 357.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation of Anti-Inflammatory Activity
One significant area of research involving thiazolo[3,2-b][1,2,4]triazole derivatives is the synthesis and evaluation of their anti-inflammatory activities. For instance, thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones and their Michael addition products have been synthesized and investigated for anti-inflammatory activities. These compounds, obtained through one-step synthesis, have shown promising results in anti-inflammatory activity studies, suggesting their potential as anti-inflammatory agents (Tozkoparan et al., 1999).
Antimicrobial Applications
Another research application involves the exploration of antimicrobial activities. Thiazolidinone derivatives, for example, have been synthesized and evaluated for their antimicrobial efficacy against various bacterial and fungal strains. These studies have led to the identification of compounds with significant antimicrobial activity, highlighting the potential of thiazolo[3,2-b][1,2,4]triazole derivatives in addressing microbial infections (Patel et al., 2012).
Properties
IUPAC Name |
2-methyl-5-[(3-methylphenyl)-(4-methylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5OS/c1-12-5-4-6-14(11-12)15(22-9-7-21(3)8-10-22)16-17(24)23-18(25-16)19-13(2)20-23/h4-6,11,15,24H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVASKMLRCNGAPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.